Levlofexidine

概述

描述

左洛非西汀是洛非西汀的R-对映体,是一种中枢性α2-肾上腺素能受体激动剂。 它主要用于缓解阿片类药物依赖者戒断症状 。 左洛非西汀也因其作为短期降压药的潜在用途而闻名 .

准备方法

合成路线和反应条件

步骤 1: ®-(-)-2-(2,6-二氯苯氧基)丙酰胺与三甲氧基氧鎓四氟硼酸盐在二氯甲烷中反应36小时。

步骤 2: 然后将所得产物与乙二胺在二氯甲烷中反应,温度范围为0至20摄氏度。

最终产物通过从沸腾的己烷中重结晶获得,得到纯的左洛非西汀,呈白色针状 .

工业生产方法

左洛非西汀的工业生产方法通常涉及使用与上述相同反应条件的大规模合成。该过程针对更高的产率和纯度进行优化,确保化合物符合药用标准。

化学反应分析

左洛非西汀会发生各种化学反应,包括:

氧化: 左洛非西汀可以在特定条件下被氧化,形成相应的氧化产物。

还原: 该化合物可以使用常见的还原剂还原,生成还原衍生物。

取代: 左洛非西汀可以发生取代反应,特别是在苯氧基和咪唑啉部分,导致形成取代产物。

这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种亲核试剂用于取代反应。从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Management of Opioid Withdrawal Syndrome (OWS)

Levlofexidine has been extensively studied for its role in mitigating OWS. Research indicates that it significantly reduces withdrawal symptoms and improves completion rates of detoxification programs. A pivotal study involving 603 participants demonstrated that both dosages of this compound (2.16 mg/day and 2.88 mg/day) resulted in statistically significant improvements in withdrawal symptom scores compared to placebo .

Table 1: Efficacy of this compound in OWS Management

| Dosage (mg/day) | Completion Rate (%) | SOWS-Gossop Score Reduction | Adverse Events |

|---|---|---|---|

| 2.16 | 41.5 | -0.21 | Orthostatic hypotension, hypotension |

| 2.88 | 39.6 | -0.26 | Bradycardia, hypotension |

| Placebo | 27.8 | Baseline | Similar rates |

Pediatric Applications

Ongoing studies are investigating the safety and efficacy of this compound in pediatric populations experiencing opioid withdrawal, particularly newborns with neonatal opioid withdrawal syndrome (NOWS). These studies aim to establish appropriate dosing guidelines and assess long-term safety profiles .

Case Study 1: Efficacy in Adult Patients

A multicenter trial assessed this compound's effectiveness among adults undergoing acute opioid withdrawal. Participants reported significant reductions in withdrawal symptoms measured by the Short Opiate Withdrawal Scale (SOWS-Gossop), with fewer adverse effects compared to clonidine.

Case Study 2: Pediatric Use

In a preliminary study involving pediatric patients with NOWS, this compound showed promising results in reducing withdrawal symptoms while maintaining a favorable safety profile. Further research is needed to confirm these findings and establish standardized treatment protocols.

作用机制

左洛非西汀通过作为一种有效的α2-肾上腺素能受体激动剂发挥作用 。它与中枢神经系统中的α2-肾上腺素能受体结合,导致去甲肾上腺素释放减少。 这导致交感神经传出减少,并减轻阿片类药物依赖者的戒断症状 。 左洛非西汀也对其他受体具有中等激动剂亲和力,包括α-1A肾上腺素能受体和几种5-羟色胺受体 .

与相似化合物的比较

左洛非西汀在结构和功能上与洛非西汀、克隆丁和其他α2-肾上腺素能受体激动剂相似 。 左洛非西汀在其特定的对映异构体形式中是独特的,这可能有助于其独特的药理学特征。类似的化合物包括:

洛非西汀: 左洛非西汀是其R-对映体的消旋混合物。

克隆丁: 另一种用于类似适应症的α2-肾上腺素能受体激动剂。

胍法辛: 一种主要用于治疗 ADHD 的α2-肾上腺素能受体激动剂。

相似化合物的比较

Levlofexidine is structurally and functionally similar to lofexidine, clonidine, and other alpha2-adrenergic receptor agonists . this compound is unique in its specific enantiomeric form, which may contribute to its distinct pharmacological profile. Similar compounds include:

Lofexidine: The racemic mixture of which this compound is the R-enantiomer.

Clonidine: Another alpha2-adrenergic receptor agonist used for similar indications.

Guanfacine: An alpha2-adrenergic receptor agonist used primarily for treating ADHD.

This compound’s uniqueness lies in its specific enantiomeric form and its targeted use in opioid withdrawal management .

生物活性

Levlofexidine, also known as lofexidine hydrochloride, is a selective alpha-2 adrenergic receptor agonist approved by the FDA for the management of opioid withdrawal symptoms. Its mechanism of action primarily involves reducing norepinephrine release, which plays a significant role in the autonomic symptoms associated with opioid withdrawal. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile.

Pharmacological Properties

This compound exhibits a high affinity for alpha-2 adrenergic receptors, particularly the α2A subtype. It is significantly effective in modulating neurotransmitter release, thus alleviating withdrawal symptoms associated with opioid dependence.

Binding Affinity and Activity

The following table summarizes the binding affinity and activity of this compound at various receptors:

| Receptor | % Inhibition (10 µM) | Ki (nM) | EC50 (nM) |

|---|---|---|---|

| α2A | 98.6% | 7.2 | 4.9 |

| α1B | 97.9% | 45 | 0.76 |

| 5-HT1A | 98.6% | 45 | 310 |

| 5-HT1D | 86.1% | 513 | 57 |

| 5-HT2C | 95.1% | 510 | No activity |

| D2S | 82.3% | No affinity | No activity |

The data indicate that this compound has a potent agonistic effect on α2A and α2C receptors while exhibiting minimal activity on receptors associated with abuse potential, such as opioid receptors and cannabinoid receptors .

Clinical Efficacy

This compound's clinical efficacy was demonstrated in two pivotal randomized, double-blind, placebo-controlled trials involving a total of 866 adults diagnosed with opioid dependence. The primary outcome measure was the Short Opiate Withdrawal Scale of Gossop (SOWS-Gossop), which assesses the severity of withdrawal symptoms.

Study Findings

- Reduction in Withdrawal Symptoms : Patients treated with this compound showed significantly lower SOWS-Gossop scores compared to those receiving placebo, indicating a reduction in withdrawal symptom severity.

- Completion Rates : A higher percentage of patients in the this compound group completed the treatment period compared to the placebo group .

Safety Profile

The most common adverse effects associated with this compound include:

- Hypotension : Low blood pressure was frequently observed.

- Bradycardia : A decrease in heart rate.

- Somnolence : Increased sleepiness or sedation.

- Dizziness : Lightheadedness or unsteadiness.

Notably, abrupt discontinuation of this compound can lead to a rebound increase in blood pressure, necessitating careful management during treatment .

Case Studies

Several case studies have highlighted the practical application of this compound in clinical settings:

- Case Study A : A young adult with a history of opioid use disorder underwent detoxification using this compound as part of a comprehensive treatment plan. The patient reported significant alleviation of withdrawal symptoms and successfully completed the detoxification process without severe complications.

- Case Study B : An older patient with chronic pain who had developed opioid dependence was treated with this compound during a gradual tapering process from opioids. The patient's withdrawal symptoms were managed effectively, leading to successful long-term abstinence from opioids.

属性

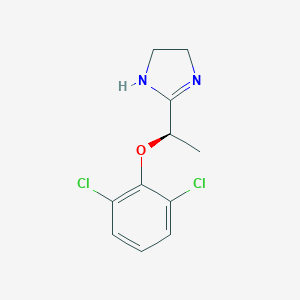

IUPAC Name |

2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMAGQUYOIHWFS-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024657 | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81447-78-1 | |

| Record name | Levlofexidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVLOFEXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。